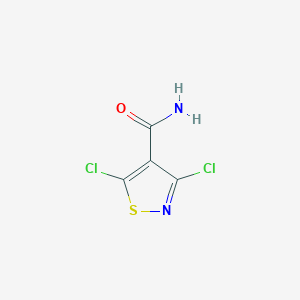

3,5-Dichloro-1,2-thiazole-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

3925-01-7 |

|---|---|

Molecular Formula |

C4H2Cl2N2OS |

Molecular Weight |

197.04 g/mol |

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carboxamide |

InChI |

InChI=1S/C4H2Cl2N2OS/c5-2-1(4(7)9)3(6)10-8-2/h(H2,7,9) |

InChI Key |

NYVIHTHXQDQZKM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SN=C1Cl)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3,5-Dichloro-1,2-thiazole-4-carboxamide

While a single-step synthesis of this compound from basic starting materials is not prominently documented, established methodologies rely on the preparation of advanced intermediates such as 3,5-dichloro-1,2-thiazole-4-carboxylic acid or its cyano precursor.

A direct and common approach to the synthesis of carboxamides is the activation of a corresponding carboxylic acid, followed by amination. In the context of this compound, this involves the initial synthesis of 3,5-dichloro-1,2-thiazole-4-carboxylic acid.

The carboxylic acid can be converted into a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dichloro-1,2-thiazole-4-carbonyl chloride is then reacted with ammonia or a protected form of ammonia to yield the target carboxamide. This two-step process, starting from the carboxylic acid, is a standard and reliable method for the formation of primary amides.

Table 1: Key Reactions in the Direct Synthesis of this compound from its Carboxylic Acid Precursor

| Step | Reactant | Reagent(s) | Product | General Conditions |

| 1. Acyl Chloride Formation | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3,5-Dichloro-1,2-thiazole-4-carbonyl chloride | Reflux or room temperature, often in an inert solvent. |

| 2. Amination | 3,5-Dichloro-1,2-thiazole-4-carbonyl chloride | Ammonia (NH₃) or Ammonium hydroxide (NH₄OH) | This compound | Typically carried out in a suitable solvent at low to ambient temperatures. |

An alternative strategy involves the synthesis of a precursor 1,2-thiazole with a functional group at the 4-position that can be chemically converted into a carboxamide. A common and effective precursor for this transformation is a nitrile (cyano) group.

The synthesis of 3,5-dichloro-4-cyano-1,2-thiazole serves as a key starting point for this route. The cyano group can then be hydrolyzed under controlled acidic or basic conditions to afford the corresponding carboxamide. Careful control of the reaction conditions is crucial to prevent the over-hydrolysis of the carboxamide to the carboxylic acid.

Table 2: Functional Group Interconversion from a Cyano Precursor

| Reactant | Reagent(s) | Product | General Conditions |

| 3,5-Dichloro-4-cyano-1,2-thiazole | Concentrated sulfuric acid or Hydrogen peroxide with a base | This compound | Mild heating and controlled reaction times are often employed to favor the formation of the amide over the carboxylic acid. |

Precursor Chemistry: Synthesis of Dichloro-1,2-thiazole Scaffolds

The synthesis of the 3,5-dichloro-1,2-thiazole core is a fundamental prerequisite for the subsequent elaboration to the target carboxamide. This is achieved through ring-forming cyclization reactions.

The construction of the 1,2-thiazole (isothiazole) ring involves the formation of a five-membered ring containing a nitrogen-sulfur bond. Several methods have been developed for this purpose, often involving the cyclization of a precursor molecule containing the requisite atoms in a linear arrangement.

It is important to note that the well-known Hantzsch and Cook-Heilbron syntheses are classical methods for the formation of the isomeric 1,3-thiazole ring system and are not applicable to the synthesis of 1,2-thiazoles.

The Hantzsch thiazole (B1198619) synthesis is a condensation reaction between an α-haloketone and a thioamide to produce a 1,3-thiazole. This reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration. Due to the starting materials and the resulting bond connections, this method exclusively yields 1,3-thiazoles.

The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate to form a 5-amino-1,3-thiazole. This method also leads specifically to the 1,3-thiazole isomer and is not suitable for the construction of the 1,2-thiazole ring system.

For the synthesis of the 1,2-thiazole (isothiazole) ring, alternative cyclization strategies are employed. One common approach involves the oxidative cyclization of a γ-iminothioamide or a related open-chain precursor containing a C-C-C-N-S framework. Another strategy involves the reaction of enamines with sulfur-based reagents. For instance, the reaction of an enamine with thiophosgene can lead to the formation of an isothiazole (B42339) ring. The specific synthesis of the 3,5-dichloro-1,2-thiazole scaffold often involves the chlorination of a pre-formed isothiazole ring or the cyclization of chlorinated precursors. A documented route to a related precursor, 3,4-dichloro-5-cyanoisothiazole, involves the reaction of succinonitrile with sulfur and chlorine gas, highlighting a method for constructing the chlorinated isothiazole ring system from acyclic starting materials.

Ring-Forming Cyclization Reactions for the 1,2-Thiazole System

Gabriel Synthesis

The Gabriel synthesis offers a viable, albeit less commonly reported, route for the formation of the 1,2-thiazole nucleus. This method traditionally involves the reaction of an acylamino-ketone with a sulfurizing agent, such as phosphorus pentasulfide, to yield 2,5-disubstituted thiazole derivatives. In a hypothetical adaptation for the synthesis of a 1,2-thiazole precursor, a suitably substituted β-ketonitrile or a related active methylene compound could be envisioned to react with a sulfur source and a nitrogen source in a cyclization reaction. The reaction of N-(2-oxopropyl) acetamide with phosphorus pentasulfide, for instance, has been shown to produce 2,5-dimethylthiazole. While direct application to this compound is not explicitly detailed in the reviewed literature, the fundamental principle of constructing the thiazole ring from acyclic precursors remains a cornerstone of heterocyclic synthesis.

Utilization of Halogenated Thiazole Synthons (e.g., 4,5-Dichloro-1,2,3-dithiazolium Chloride) in 1,2-Thiazole Construction

Halogenated synthons serve as versatile building blocks in heterocyclic chemistry. While the specific use of 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) in the direct construction of 1,2-thiazoles is not prominently documented, its reactivity provides insights into the manipulation of halogenated sulfur-nitrogen heterocycles. Appel's salt is a well-established precursor for 1,2,3-dithiazoles. The chemistry of related halogenated isothiazoles (1,2-thiazoles) involves the oxidative cyclization and halogenation of thioamides. This process can be achieved using elemental halogens or other halogenating agents like N-bromosuccinimide. The synthesis of halogenated isothiazoles from thioamides underscores the importance of halogenated intermediates in building the desired heterocyclic core.

Halogenation Strategies for Thiazole Derivatives

The introduction of halogen atoms onto the thiazole ring is a critical step in the synthesis of this compound. The halogenation of the thiazole nucleus is influenced by the electronic properties of the ring and any existing substituents. Generally, electrophilic substitution on the thiazole ring is favored at the C5 position. However, the reactivity of the C2, C4, and C5 positions can be modulated by the reaction conditions and the substituents present on the ring. For instance, vapor-phase bromination of thiazole can yield 2-bromothiazole and 2,5-dibromothiazole. The synthesis of halogenated isothiazoles can be achieved by reacting a thioamide with a halogen in a suitable solvent, leading to the precipitation of the halogen salt of the isothiazole.

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry has introduced a range of advanced methodologies that offer significant advantages in terms of efficiency, selectivity, and environmental impact for the synthesis of heterocyclic compounds like 1,2-thiazoles.

Microwave-Assisted Synthesis in 1,2-Thiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technology has been successfully applied to various thiazole syntheses, including one-pot multi-component reactions. For example, the synthesis of trisubstituted thiazoles has been achieved through a microwave-irradiated domino reaction involving arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium. The significant reduction in reaction times, often from hours to minutes, highlights the efficiency of microwave-assisted protocols.

| Reaction Type | Reactants | Conditions | Product | Advantage |

| Three-Component | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Microwave, Water | Trisubstituted Thiazoles | Green solvent, Reduced reaction time |

| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave, K2CO3, DMF | 2-Aminothiazoles | Rapid synthesis, High yields |

| Hantzsch Synthesis | α-Halo ketones, Thioamides | Microwave, Ethanol | 2,4-Diarylthiazoles | Reduced reaction time |

Chemo- and Regioselective Synthesis Approaches

Achieving high levels of chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. Regioselective synthesis of substituted thiazoles can be accomplished through various strategies, including the careful choice of starting materials and reaction conditions. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of two isomeric 1,2-oxazoles, demonstrating the importance of controlling regioselectivity in heterocycle synthesis. The synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles has been achieved in a regioselective manner through the reaction of a thioamide derivative with α-bromocarbonyl compounds.

Multi-Component Reactions and Cascade Processes in Thiazole Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic structures in a single step. These reactions involve the combination of three or more starting materials in a one-pot fashion to generate a product that contains portions of all the initial reactants. MCRs have been widely employed for the synthesis of thiazole derivatives. A notable example is the one-pot, three-component synthesis of novel thiazole derivatives under microwave irradiation, which provides high yields in short reaction times. Cascade processes, also known as domino reactions, where a series of intramolecular reactions are triggered by a single event, have also been utilized for the efficient construction of the thiazole ring.

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| One-Pot Three-Component | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl chlorides | Chitosan, Microwave | Thiazolyl-pyridazinediones |

| Chemoenzymatic One-Pot | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Trypsin | Substituted Thiazoles |

| Domino Approach | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Microwave, Water | Trisubstituted Thiazoles |

Chemical Transformations and Mechanistic Studies

Reactions Involving the Carboxamide Functionality

Hydrolysis and Amidation Pathways

Further experimental research and publication are required to fully elucidate the chemical behavior of 3,5-Dichloro-1,2-thiazole-4-carboxamide.

Ring Rearrangements and Cycloaddition Reactions

The aromatic nature of the thiazole (B1198619) ring generally imparts stability, making ring rearrangements less common compared to other heterocyclic systems. However, under certain conditions, such as high temperatures or photochemical activation, rearrangements can occur. For thiazoles, these can involve complex isomerization pathways.

Cycloaddition reactions of thiazoles are also known, though they often require high temperatures due to the aromatic stabilization of the thiazole ring. Diels-Alder reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org The reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) has been found to proceed through a zwitterionic intermediate in a formal [2+2] cycloaddition, followed by ring opening and subsequent cyclization to form a pyridine. wikipedia.org

| Reaction Type | Reactant | Conditions | Product | Citation |

| Diels-Alder | Alkyne | High Temperature | Pyridine | wikipedia.org |

| [2+2] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Mild | Pyridine | wikipedia.org |

Reductive and Oxidative Transformations of the Thiazole System

The thiazole ring exhibits resistance to both oxidation and reduction. slideshare.net However, under specific conditions, transformations can be achieved.

Reductive Transformations:

The thiazole ring is generally stable to many reducing agents. slideshare.net Catalytic hydrogenation can reduce the ring to dihydro- or tetrahydrothiazoles. firsthope.co.in A significant reductive transformation is desulfurization, often accomplished using Raney nickel, which leads to the cleavage of the carbon-sulfur bonds and ring opening. slideshare.net This method can be used for the structural elucidation of thiazole-containing compounds. researchgate.net

Oxidative Transformations:

The thiazole ring is resistant to oxidation by nitric acid; however, strong oxidizing agents like potassium permanganate can cause ring opening. slideshare.net Oxidation of the nitrogen atom in the thiazole ring can lead to the formation of aromatic thiazole N-oxides. wikipedia.org Various oxidizing agents, including m-chloroperoxybenzoic acid (mCPBA), can be used for this purpose. wikipedia.org Oxidation can also occur at the sulfur atom, resulting in non-aromatic sulfoxides or sulfones. wikipedia.org In some cases, oxidative conditions can lead to the ring-opening of benzothiazole derivatives to yield acyl aminobenzene sulfonate esters. scholaris.ca

| Transformation | Reagent | Product | Citation |

| Reduction | Catalytic Hydrogenation | Dihydro- or Tetrahydrothiazole | firsthope.co.in |

| Desulfurization | Raney Nickel | Ring-opened product | slideshare.net |

| Oxidation (Nitrogen) | mCPBA | Thiazole N-oxide | wikipedia.org |

| Oxidation (Ring Opening) | Potassium Permanganate | Ring-opened product | slideshare.net |

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of thiazole reactions are diverse and depend on the nature of the reactants and conditions.

In the well-known Hantzsch thiazole synthesis, the reaction between a haloketone and a thioamide is postulated to proceed stepwise, with the potential for isolating intermediates. acs.org Stable 4-hydroxythiazolinium salts have been identified as intermediates which can be subsequently dehydrated to form the thiazolium salt. acs.org These intermediates can exist in equilibrium with an open-chain α-thio ketone form. acs.org

For cycloaddition reactions, such as the reaction of a 2-(dimethylamino)thiazole with DMAD, a zwitterionic intermediate is proposed. wikipedia.org This intermediate then undergoes a series of electrocyclic ring-opening and ring-closing steps to ultimately form a pyridine. wikipedia.org

In electrophilic aromatic substitution reactions, the position of substitution on the thiazole ring is influenced by the substituents present. For thiazole itself, electrophilic substitution, such as bromination, tends to occur at the C5 position, although this often requires activating groups. wikipedia.org The mechanism of halogenation can be complex, and in some cases, may involve the formation of N-halopyridinium species as the electrophile. researchgate.net

The deprotonation of thiazoles with strong bases typically occurs at the C2 position, forming a stable ylide or a 2-lithiothiazole intermediate, which can then react with various electrophiles. wikipedia.orgfirsthope.co.in

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H (proton) NMR spectrum for 3,5-Dichloro-1,2-thiazole-4-carboxamide is expected to be relatively simple due to the absence of protons directly attached to the isothiazole (B42339) ring. The primary signals would arise from the protons of the carboxamide (-CONH₂) group.

¹H NMR: The two protons of the primary amide group (-NH₂) would typically appear as a broad singlet in the downfield region of the spectrum, generally between δ 5.0 and 8.0 ppm. The exact chemical shift and peak shape can be influenced by the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Based on the structure, four distinct carbon signals are expected:

C=O (Carboxamide Carbonyl): This carbon is typically observed far downfield, expected in the range of δ 160-170 ppm.

C3 and C5 (Ring Carbons bonded to Chlorine): These carbons are significantly influenced by the electronegative chlorine atoms and the ring structure. Their resonances are anticipated to appear in the aromatic/heteroaromatic region, potentially between δ 145 and 160 ppm. rsc.org

C4 (Ring Carbon bonded to the Carboxamide): This carbon's chemical shift would also be in the heteroaromatic region, likely between δ 115 and 130 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general principles and data for related compounds. Specific experimental data is not available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | 5.0 - 8.0 (broad singlet) | - |

| C=O | - | 160 - 170 |

| C3-Cl | - | 145 - 160 |

| C4-CONH₂ | - | 115 - 130 |

| C5-Cl | - | 145 - 160 |

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, an HMQC spectrum would be of limited use for the core structure since there are no protons on the isothiazole ring. However, it could confirm the assignment of any residual solvent protons to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is more informative in this case, as it reveals correlations between protons and carbons that are separated by two or three bonds. The amide protons (-NH₂) would be expected to show a correlation to the carbonyl carbon (C=O) and the C4 of the isothiazole ring, confirming the attachment of the carboxamide group to the ring at the correct position. This correlation is critical for distinguishing this isomer from others, such as 4,5-dichloro-1,2-thiazole-3-carboxamide. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amide functional group. Key expected absorption bands include:

N-H Stretching: Two distinct bands are typically observed for a primary amide in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. scispace.com

C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1690 and 1650 cm⁻¹ due to the carbonyl stretch. scispace.com

N-H Bending (Amide II band): A significant band, typically found between 1650 and 1590 cm⁻¹, arises from the N-H bending vibration.

C-Cl Stretching: Absorptions for C-Cl bonds are typically found in the fingerprint region, between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would be visible, the C-S and S-N bond vibrations of the isothiazole ring might be more prominent in the Raman spectrum.

Table 2: Predicted Principal Infrared Absorption Bands for this compound (Note: These are estimated values based on general principles. Specific experimental data is not available in the cited literature.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | -CONH₂ | 3400 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | -CONH₂ | 1690 - 1650 | Strong |

| N-H Bend (Amide II) | -CONH₂ | 1650 - 1590 | Medium-Strong |

| C-N Stretch | Isothiazole Ring | ~1350 | Medium |

| C-Cl Stretch | C-Cl | 800 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing structural clues from its fragmentation pattern. The molecular formula of this compound is C₄H₂Cl₂N₂OS, with a monoisotopic mass of approximately 195.93 Da.

HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This allows for the unambiguous determination of the elemental composition. For this compound, an HRMS measurement would confirm the molecular formula C₄H₂Cl₂N₂OS. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic pattern of peaks (M, M+2, M+4) would be observed in an approximate ratio of 9:6:1, which is a definitive indicator for a dichlorinated compound.

ESI is a soft ionization technique that is well-suited for polar molecules like amides. In positive-ion mode ESI-MS, the compound would likely be detected as the protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, which could involve the loss of the amide group, chlorine atoms, or cleavage of the isothiazole ring, providing further structural confirmation.

An exhaustive search for primary scientific literature containing the specific crystallographic data for the chemical compound "this compound" has been conducted. Unfortunately, no publicly available X-ray crystallography studies, crystal structure reports, or database entries detailing the solid-state structure of this specific molecule could be located.

The generation of the requested article, which is strictly centered on the "" of this compound through X-ray crystallography, is therefore not possible. The required factual data for the sections on "Crystal Structure Analysis and Molecular Conformation" and "Crystal Packing and Intermolecular Interactions," including crystallographic data tables, is not present in the available scientific literature.

To adhere to the principles of scientific accuracy and the strict constraints of the user's request, which forbids the inclusion of information outside the specified scope, the article cannot be produced. Any attempt to do so would involve speculation or the use of data from related but distinct compounds, which would violate the core instructions.

Computational and Theoretical Studies on this compound Remain Unexplored

Following an extensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focused solely on the chemical compound This compound have been found. While computational methods such as Density Functional Theory (DFT) are widely applied to understand the properties of related thiazole (B1198619) and carboxamide derivatives, published research detailing the optimized geometries, electronic structure, charge distribution, or theoretical vibrational frequencies for this particular molecule is not available.

General computational studies on various thiazole carboxamides have been conducted to explore their potential as inhibitors for enzymes like cyclooxygenase (COX) or as anticancer agents. These studies often include analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to assess chemical reactivity, as well as molecular docking simulations to understand binding interactions. Similarly, theoretical investigations have been performed on other dichloro-substituted heterocyclic systems, such as 3,4-dichloro-1,2,5-thiadiazole, providing insights into their chemical landscape and reaction pathways.

However, the specific data required to populate the requested detailed outline for this compound—including precise DFT-calculated bond lengths and angles, HOMO-LUMO energy values, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, topological electron density data (ELF/RDG), and predicted vibrational spectra—is absent from the currently accessible scientific record.

Therefore, a detailed article on the computational chemistry and theoretical investigations of this compound as per the specified structure cannot be generated at this time due to the lack of dedicated research on this compound.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Energetics and Transition State Studies

Theoretical investigations into the reaction pathways and transition states of molecules similar to 3,5-Dichloro-1,2-thiazole-4-carboxamide are often conducted using quantum chemistry calculations. For instance, the study of reaction mechanisms, such as ring-opening metathesis, can be theoretically explored using transition state theory. nih.gov Such computational approaches allow for the determination of activation energies and the identification of intermediate structures, providing a deeper understanding of the reaction kinetics and thermodynamics.

For other heterocyclic compounds, density functional theory (DFT) calculations have been employed to understand reaction mechanisms in detail. These studies can reveal rate-limiting steps and activation barriers for reactions like cyclization processes. Although not specific to this compound, these examples highlight the potential of computational chemistry to elucidate complex reaction pathways.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound. Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions. For related compounds, such as 3,4-dichloro-1,2,5-thiadiazole, Hirshfeld analysis has been used for the 3D and 2D surface analysis of intermolecular interactions. researchgate.net

These analyses can identify the most significant intermolecular contacts, such as hydrogen bonds and other close contacts, which govern the crystal packing. For example, in some thiophene (B33073) carboxamides, intermolecular interactions like C–H···O and N–H···C(π) have been identified as consolidating the three-dimensional network in the crystal structure. researchgate.net Energy frameworks, another computational tool, can be used to quantify the energetic aspects of these intermolecular interactions, providing insights into the stability of the crystal lattice.

In-Silico Studies of Chemical Reactivity and Selectivity

In-silico methods are widely used to predict the chemical reactivity and selectivity of molecules. Density Functional Theory (DFT) is a common approach to assess chemical reactivity by calculating frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap. nih.gov These parameters provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

For various thiazole (B1198619) derivatives, DFT analysis has been used to compute border orbital energies (HOMO and LUMO) to understand their chemical reactivity. nih.gov Furthermore, Fukui functions can be calculated to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. Although specific data for this compound is not available, these computational tools are directly applicable to predict its reactivity profile.

Computational Elucidation of Synthetic Schemes

Computational chemistry can play a significant role in elucidating and optimizing synthetic pathways. Theoretical calculations can be used to explore the feasibility of different reaction routes and to understand the underlying mechanisms of synthetic transformations. For example, in the synthesis of some thiazole derivatives, computational studies could be used to rationalize the formation of specific isomers.

While detailed computational elucidation of the synthesis of this compound is not documented in the provided search results, the general approach would involve modeling the proposed reaction steps, calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable synthetic route. This can be particularly useful in understanding unexpected reaction outcomes or in designing more efficient syntheses. For instance, the mechanism for the formation of certain thiazole derivatives has been proposed and could be further investigated using computational methods. researchgate.net

Role in Advanced Organic Synthesis and Materials Chemistry

3,5-Dichloro-1,2-thiazole-4-carboxamide as a Versatile Building Block in Complex Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making the synthesis of novel heterocyclic systems a cornerstone of modern chemistry. this compound serves as a valuable building block in this context, primarily due to the reactivity of the two chlorine atoms attached to the thiazole (B1198619) core. These chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the construction of more complex molecular architectures.

The reactivity of halogenated thiazoles allows them to be key intermediates in the synthesis of fused heterocyclic systems. For instance, related aminothiazole carboxamides can be cyclized to form thiazole pyrimidine derivatives. nih.gov The chloro-substituents at the C3 and C5 positions of this compound are susceptible to nucleophilic aromatic substitution. This reactivity enables the introduction of diverse functionalities, including amino, alkoxy, and thioalkoxy groups, thereby generating a library of polysubstituted thiazole derivatives.

The carboxamide group at the C4 position further enhances its synthetic versatility. It can undergo various chemical transformations, such as dehydration to a nitrile, hydrolysis to a carboxylic acid, or serve as a directing group in subsequent reactions. The interplay between the reactive chloro-substituents and the stable, yet modifiable, carboxamide group makes this compound a strategic starting point for synthesizing complex target molecules. Thiazoles and their derivatives are frequently synthesized from versatile precursors like N-propargylamines or through multicomponent reactions, highlighting the importance of functionalized building blocks in accessing this important class of heterocycles. nih.govbeilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Potential Product |

| C3/C5-Chloro | Amines (R-NH₂) | 3,5-Diamino-1,2-thiazole-4-carboxamide derivatives |

| C3/C5-Chloro | Alkoxides (R-O⁻) | 3,5-Dialkoxy-1,2-thiazole-4-carboxamide derivatives |

| C3/C5-Chloro | Thiolates (R-S⁻) | 3,5-Di(alkylthio)-1,2-thiazole-4-carboxamide derivatives |

| C4-Carboxamide | Dehydrating Agent (e.g., POCl₃) | 3,5-Dichloro-1,2-thiazole-4-carbonitrile |

| C4-Carboxamide | Acid/Base Hydrolysis | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid |

Applications as a Chemical Reagent (e.g., Sulfur Transfer Reagent)

In the realm of chemical reagents, certain sulfur-containing heterocycles are valued for their ability to act as sulfur transfer agents. These reagents facilitate the introduction of sulfur atoms into other molecules, a critical step in the synthesis of many organosulfur compounds. A notable example is 3,4-dichloro-1,2,5-thiadiazole, which serves as an efficient reagent for the synthesis of trisulfides from thiols. researchgate.net The 1,2,5-thiadiazole ring system in this compound is susceptible to ring cleavage, enabling the transfer of its sulfur atom. thieme-connect.de

However, the 1,2-thiazole (isothiazole) ring of this compound is a more stable aromatic system compared to its 1,2,5-thiadiazole isomer. researchgate.net The S-N bond in the 1,2-thiazole ring is not readily cleaved under typical reaction conditions. Consequently, this compound is not generally employed as a sulfur transfer reagent. Its primary role as a reagent is not to donate its ring sulfur, but rather to serve as an electrophilic scaffold, where reactions occur at the carbon atoms bearing the chlorine substituents or at the carboxamide functional group.

Development of Derivatives for Catalysis (e.g., Ligands for Metal Complexes)

The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to modulate their reactivity and selectivity. Thiazole-containing molecules are of significant interest in coordination chemistry and have been used to construct sophisticated supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The nitrogen atom of the thiazole ring possesses a lone pair of electrons, making it an effective coordination site for a wide range of metal ions.

This compound can serve as a foundational structure for the development of novel ligands. While the parent compound is a monodentate ligand through its thiazole nitrogen, its derivatives can be designed to be multidentate, which often leads to more stable metal complexes. For example, nucleophilic substitution of the chlorine atoms with groups containing additional donor sites (e.g., pyridyl, amino, or carboxylate groups) could yield bidentate or tridentate ligands.

Table 2: Potential Ligand Architectures from this compound Derivatives

| Derivative Structure | Potential Donor Atoms | Ligand Type |

| 3-Amino-5-chloro-1,2-thiazole-4-carboxamide | Thiazole-N, Amino-N | Bidentate |

| 3,5-Di(pyridin-2-yl)-1,2-thiazole-4-carboxamide | Thiazole-N, Pyridyl-N (x2) | Tridentate |

| 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | Thiazole-N, Carboxylate-O | Bidentate |

These tailored ligands could be used to create novel metal complexes for applications in homogeneous or heterogeneous catalysis. The electronic properties of the thiazole ring, which can be tuned by the substituents at the C3 and C5 positions, would allow for fine-tuning the electronic environment of the metal center, thereby influencing the catalytic activity.

Integration into Novel Material Systems (e.g., Organic Electronics, Polymers)

The development of novel organic materials for electronic applications, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), is a rapidly advancing field. Thiazole-containing compounds are prominent in this area due to the electron-deficient nature of the thiazole ring, which facilitates electron transport. nih.gov This property makes them excellent building blocks for n-type and ambipolar organic semiconductors.

This compound represents a potential building block for the synthesis of advanced organic electronic materials. The electron-withdrawing character of the two chlorine atoms and the thiazole ring itself can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer system, which is desirable for creating stable n-type materials.

This building block could be incorporated into conjugated polymer backbones through cross-coupling reactions (e.g., Suzuki or Stille coupling) after converting the chlorine atoms to other functionalities or by utilizing the carboxamide group for polymerization. The resulting polymers would be expected to exhibit interesting charge transport properties. For example, polymers incorporating electron-deficient units like 2,1,3-benzothiadiazole (an annulated relative of thiazole) have demonstrated high-performance ambipolar transport in thin-film transistors. nih.gov The integration of the 3,5-dichloro-1,2-thiazole moiety could offer a new strategy for tuning the optoelectronic properties and molecular packing of conjugated polymers for next-generation organic electronics. mdpi.com

Future Perspectives in the Chemical Research of Dichloro 1,2 Thiazole 4 Carboxamides

Emerging Synthetic Methodologies and Process Optimization

The future synthesis of 3,5-dichloro-1,2-thiazole-4-carboxamide and its derivatives will likely move beyond traditional batch methods, embracing modern technologies to enhance efficiency, control, and scalability. Methodologies such as continuous flow chemistry, photoredox catalysis, and electrochemical synthesis are anticipated to play a pivotal role. These techniques offer precise control over reaction parameters, potentially leading to higher yields, improved purity, and access to novel chemical space.

Process optimization will be heavily influenced by data-rich experimentation. The implementation of Design of Experiments (DoE) will allow for the systematic exploration of reaction variables—such as temperature, catalyst loading, and solvent systems—to identify optimal conditions rapidly. Furthermore, the integration of Process Analytical Technology (PAT) tools, including in-line spectroscopic monitoring (e.g., FT-IR, Raman), will enable real-time reaction tracking. This allows for dynamic adjustments to maintain optimal performance, ensuring batch-to-batch consistency and minimizing waste. The development of one-pot, multi-component reactions will also be a key focus, streamlining synthetic sequences and adhering to principles of atom economy. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Intricate Architectures

As more complex architectures based on the dichloro-1,2-thiazole-4-carboxamide core are developed, advanced analytical techniques will be indispensable for their unambiguous characterization. While standard techniques like 1H and 13C NMR are foundational, more sophisticated methods will be required to elucidate intricate three-dimensional structures and subtle electronic effects.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be crucial for establishing connectivity in densely functionalized derivatives. For molecules exhibiting complex stereochemistry or conformational isomerism, Nuclear Overhauser Effect Spectroscopy (NOESY) will provide vital information on spatial relationships between protons. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition with high precision. nih.gov

Ultimately, single-crystal X-ray crystallography will remain the gold standard for unambiguous structural determination. This technique provides precise data on bond lengths, bond angles, and solid-state packing, which is critical for understanding structure-property relationships and for guiding rational drug design efforts. researchgate.net The integration of these advanced methods will provide a comprehensive understanding of the novel chemical entities derived from this scaffold.

Predictive Computational Modeling for Rational Chemical Design

Computational chemistry is set to become an integral partner in the experimental exploration of dichloro-1,2-thiazole-4-carboxamides. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), will be employed to predict a wide range of molecular properties before a compound is ever synthesized. These predictions include geometric parameters, electronic structures, and spectroscopic signatures (NMR, IR), which can aid in the interpretation of experimental data.

Furthermore, computational models can predict reactivity, guiding the selection of reagents and reaction conditions for desired chemical transformations. By calculating reaction energy profiles and transition state structures, researchers can anticipate the feasibility of a proposed synthetic route and identify potential side reactions. dntb.gov.ua

For applications in materials science or medicinal chemistry, techniques like molecular docking and molecular dynamics (MD) simulations will be invaluable. mdpi.com These methods can predict how derivatives of the core structure might interact with biological targets, such as enzymes or receptors, providing a basis for the rational design of new therapeutic agents. nih.gov This "in silico" screening process can significantly reduce the time and cost associated with identifying lead compounds by prioritizing the synthesis of molecules with the highest predicted affinity and desired properties. nih.gov

Table 1: Application of Computational Tools in Future Research

| Computational Technique | Predicted Property / Application | Research Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction pathways, NMR/IR spectra | Guides synthetic strategy, aids in structural elucidation |

| Molecular Docking | Binding affinity and mode to biological targets | Prioritizes compounds for synthesis in drug discovery |

| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding free energies | Provides insight into dynamic behavior in biological systems |

| QSAR Modeling | Predicts biological activity based on chemical structure | Accelerates the identification of structure-activity relationships |

Exploration of Novel Chemical Transformations and Reactivity Patterns of the Core Structure

The this compound core is rich with potential for novel chemical transformations. The two chlorine atoms serve as versatile handles for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. Future research will likely explore reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations to replace the chlorine atoms with a diverse array of substituents (e.g., aryl, alkyl, alkynyl, and amino groups). This approach would enable the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.

The reactivity of the thiazole (B1198619) ring itself also warrants investigation. The ring can undergo various reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and the electronic nature of the existing substituents. pharmaguideline.com The carboxamide functional group offers another site for modification, such as dehydration to nitriles, reduction to amines, or Hofmann rearrangement to access aminothiazole derivatives. Understanding the interplay between these reactive sites will be key to unlocking the synthetic potential of this scaffold. nih.gov

Table 2: Potential Chemical Transformations

| Reaction Type | Reagents / Catalyst | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3,5-Diaryl-1,2-thiazole-4-carboxamide |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | 3,5-Diamino-1,2-thiazole-4-carboxamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3,5-Dialkynyl-1,2-thiazole-4-carboxamide |

| Dehydration of Amide | Dehydrating agent (e.g., P₂O₅, SOCl₂) | 3,5-Dichloro-1,2-thiazole-4-carbonitrile |

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Future research into this compound must prioritize environmental sustainability. researchgate.net This involves adopting the principles of green chemistry to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. bohrium.com

Key areas of focus will include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, ethanol, polyethylene glycol (PEG), or ionic liquids. bepls.com

Catalysis: Developing reactions that utilize non-toxic, earth-abundant metal catalysts or even catalyst-free systems. bepls.com The use of heterogeneous, recyclable catalysts, such as silica-supported reagents or functionalized hydrogels, will be explored to simplify purification and reduce waste. nih.govmdpi.com

Energy Efficiency: Employing alternative energy sources like microwave irradiation and ultrasonication to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. bepls.commdpi.com

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing the formation of byproducts. researchgate.net

By integrating these sustainable practices from the outset, the chemical research and potential future applications of dichloro-1,2-thiazole-4-carboxamides can be developed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-1,2-thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves heterocyclic condensation reactions under reflux conditions. For example, thiazole ring formation may require thiourea derivatives reacting with α-haloketones in polar aprotic solvents like DMSO or ethanol. Key variables include:

- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but risks decomposition .

- Solvent choice : DMSO enhances solubility of intermediates, while ethanol facilitates crystallization .

- Catalytic additives : Glacial acetic acid aids in Schiff base formation during subsequent derivatization .

- Yield optimization : Monitor via TLC/HPLC and recrystallize using water-ethanol mixtures (65% yield achievable) .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., chlorine atoms at positions 3 and 5, carboxamide at position 4) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural validation.

- HPLC-PDA : Assess purity (>95% threshold for biological assays) using C18 columns and acetonitrile-water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to establish IC values .

- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational modeling : Use DFT to calculate LUMO localization at the thiazole C-2 position, predicting sites for nucleophilic attack .

- Experimental validation : Compare reaction rates with para-substituted benzaldehydes (e.g., electron-withdrawing groups slow Schiff base formation) .

- Steric maps : Generate using X-ray crystallography or molecular docking to assess steric hindrance from 3,5-dichloro groups .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

- Meta-analysis : Compile IC values from analogs (e.g., oxazole vs. thiazole derivatives) and correlate with logP/pKa values .

- Structural-activity trends : Identify critical motifs (e.g., dichloro substitution enhances membrane permeability but reduces solubility) .

- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed serum concentration) to minimize variability .

Q. What strategies optimize its stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH stability profiling : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Thiazole rings are prone to hydrolysis at pH > 8 .

- Prodrug design : Introduce ester moieties at the carboxamide group to enhance metabolic stability .

- Microsomal assays : Assess hepatic metabolism using rat liver microsomes and NADPH cofactors .

Q. How to design factorial experiments for studying synergistic effects with existing therapeutics?

- Methodological Answer :

- 2 factorial design : Vary concentrations of this compound and a partner drug (e.g., β-lactams) to identify synergistic combinations .

- Response surface methodology (RSM) : Model interaction effects on cell viability or bacterial growth inhibition .

- Statistical validation : Use ANOVA to confirm significance (p < 0.05) and calculate combination indices (CI < 1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.